3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid
Description
3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid is a heterocyclic compound featuring a chromene backbone fused with an imidazole ring and a carboxylic acid substituent. The chromene core (2H-chromene) is substituted with a methyl group at position 2 and an imidazole moiety at position 3, while position 7 hosts a carboxylic acid group. This structure combines the π-conjugated chromene system, known for photochemical properties, with the imidazole ring’s bioactivity and the carboxylic acid’s ionizable nature.
Properties
CAS No. |
89781-93-1 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
3-imidazol-1-yl-2-methyl-2H-chromene-7-carboxylic acid |
InChI |
InChI=1S/C14H12N2O3/c1-9-12(16-5-4-15-8-16)6-10-2-3-11(14(17)18)7-13(10)19-9/h2-9H,1H3,(H,17,18) |
InChI Key |
GIHHIFXJQAXAFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC2=C(O1)C=C(C=C2)C(=O)O)N3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Bicyclic Chromene Scaffold Formation
The synthesis begins with constructing the 2-methyl-2H-chromene-7-carboxylic acid backbone. A common approach involves the Pechmann condensation, where substituted salicylaldehydes react with β-keto esters under acidic conditions. For example, 5-methylsalicylaldehyde and dimethyl malonate undergo condensation in the presence of sulfuric acid to yield 7-methylcoumarin-3-carboxylic acid methyl ester. Subsequent hydrolysis of the methyl ester with aqueous NaOH produces the free carboxylic acid intermediate.
Imidazole Functionalization
Introducing the imidazol-1-yl group at position 3 typically employs nucleophilic substitution or metal-catalyzed coupling. In the patented method, 3-bromo-2-methyl-2H-chromene-7-carboxylic acid reacts with imidazole in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) to form the target compound. Key reaction parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | 78 |
| Temperature (°C) | 110 | - |
| Reaction Time (h) | 12 | - |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | - |
This method achieves moderate yields but requires careful control of steric hindrance due to the methyl group at position 2.
Enzymatic Catalysis in Continuous-Flow Systems
Lipase-Mediated Ester Hydrolysis
Recent advances leverage enzymatic catalysis for greener synthesis. Lipase TL IM, immobilized on porous polymer beads, facilitates hydrolysis of the methyl ester precursor (3-(1H-imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid methyl ester) in continuous-flow microreactors. Key advantages include:
Process Optimization
Comparative studies reveal the impact of temperature and enzyme reuse:
| Temperature (°C) | Conversion (%) | Enzyme Reuse Cycles | Residual Activity (%) |
|---|---|---|---|
| 30 | 62 | 3 | 85 |
| 40 | 89 | 5 | 72 |
| 50 | 76 | 2 | 65 |
Optimal performance occurs at 40°C, balancing reaction kinetics and enzyme stability.
Comparative Analysis of Synthesis Routes
Yield and Purity
Environmental Impact
The enzymatic route reduces waste solvent generation by 40% compared to traditional DMF-based protocols.
Industrial-Scale Production Strategies
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The chromene moiety can be reduced to dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydrochromene derivatives, and various substituted imidazole and chromene compounds .
Scientific Research Applications
3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities, while the chromene structure can interact with biological membranes and proteins. These interactions can lead to the modulation of signaling pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid chromene-imidazole-carboxylic acid architecture. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Imidazole-Containing Compounds
Key Observations:
- Chromene vs. Other Cores: The target compound’s chromene backbone distinguishes it from analogs with simpler alkyl chains (e.g., propanenitrile) or purely aromatic systems.
- Functional Groups :
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Properties
Key Findings:
- pH-Dependent Behavior : Unlike 2-IC, which undergoes hydration to form gem-diols under acidic conditions , the target compound’s carboxylic acid group will deprotonate in basic media, altering solubility and reactivity.
- Thermal Stability : The propanaminium salt’s high melting point (468–475 K) suggests that ionic interactions enhance stability, a feature the target compound may share if it forms salts.
Table 3: Bioactivity Comparison
Q & A
Q. What are the recommended synthetic routes for 3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-7-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Formation of the chromene backbone : Use a condensation reaction between substituted salicylaldehyde derivatives and β-keto esters under acidic conditions (e.g., acetic acid) to form the 2H-chromene scaffold .
Imidazole coupling : Introduce the imidazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, refluxing with 1H-imidazole derivatives in acetic acid (3–5 hours) has been effective for similar compounds .
Carboxylic acid functionalization : Hydrolysis of ester intermediates under basic conditions (e.g., NaOH) yields the carboxylic acid group .
Key Considerations : Reaction temperature, solvent polarity, and catalyst choice (e.g., sodium acetate) significantly impact yield. For instance, acetic acid as a solvent enhances imidazole coupling efficiency .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze - and -NMR to confirm the chromene backbone (e.g., signals at δ 6.5–8.5 ppm for aromatic protons) and imidazole ring (δ 7.2–7.8 ppm) .
- IR Spectroscopy : Identify characteristic peaks for carboxylic acid (1700–1720 cm) and imidazole C=N stretches (1500–1600 cm) .
- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential irritants (e.g., acetic acid vapors) .
- Waste Disposal : Segregate acidic waste and neutralize before disposal to comply with local regulations .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity for target proteins?
Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., kinases or GPCRs). Focus on the imidazole ring’s hydrogen-bonding potential and chromene’s hydrophobic interactions .
- MD Simulations : Perform molecular dynamics (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .
- SAR Analysis : Modify substituents (e.g., methyl groups on chromene) and compare computed vs. experimental IC values to refine activity .
Q. How do researchers resolve contradictions in solubility data across different solvent systems?
Methodological Answer :
- Solubility Profiling : Conduct systematic studies in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λ ~260 nm) .
- Data Interpretation : Account for pH-dependent ionization of the carboxylic acid group (pKa ~4–5), which enhances solubility in basic media .
- Contradiction Mitigation : Cross-validate with HPLC retention times under varied mobile-phase conditions .
Q. What strategies improve the compound’s stability under physiological conditions?
Methodological Answer :
- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS .
- Stabilization Techniques :
- Microencapsulation : Use PLGA nanoparticles to protect the carboxylic acid group from hydrolysis .
- Prodrug Design : Convert the carboxylic acid to an ester prodrug, which hydrolyzes in vivo .
Q. How can researchers design assays to evaluate the compound’s inhibition of cyclooxygenase (COX) isoforms?
Methodological Answer :
- Enzyme Assays : Use recombinant COX-1/COX-2 in a fluorometric assay with arachidonic acid as substrate. Measure inhibition via IC values .
- Control Experiments : Include indomethacin (COX-1 inhibitor) and celecoxib (COX-2 inhibitor) as benchmarks .
- Data Analysis : Compare dose-response curves (GraphPad Prism) to assess isoform selectivity .
Q. What analytical techniques quantify trace impurities in bulk samples?
Methodological Answer :
- HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to detect impurities at 254 nm .
- LC-HRMS : Identify impurities via exact mass (e.g., unreacted imidazole intermediates) with <0.1% detection limits .
- Validation : Follow ICH Q3A guidelines for reporting thresholds (e.g., 0.10% for unknown impurities) .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?
Methodological Answer :
- CYP Inhibition Assays : Use human liver microsomes and probe substrates (e.g., midazolam for CYP3A4). Measure metabolite formation via LC-MS/MS .
- Mechanistic Insights : Determine if inhibition is competitive (K values) or mechanism-based (time-dependent) .
- Implications : High CYP inhibition may necessitate structural modifications to reduce drug-drug interaction risks .
Q. What experimental controls are essential when studying the compound’s antioxidant activity?
Methodological Answer :
- Positive Controls : Include Trolox or ascorbic acid in DPPH/ABTS radical scavenging assays .
- Negative Controls : Use solvent-only samples to account for background absorbance .
- Data Normalization : Express activity as % inhibition relative to controls (mean ± SD, n=3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
